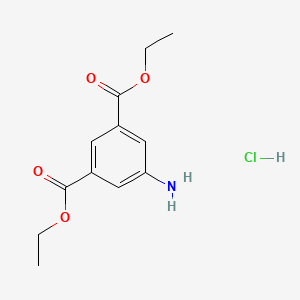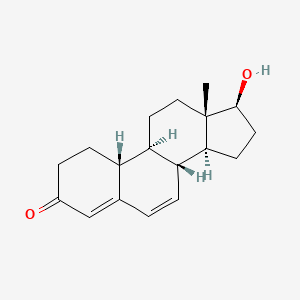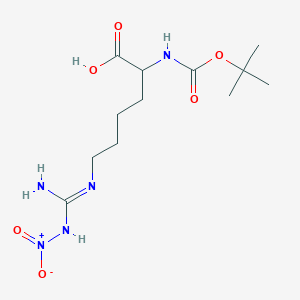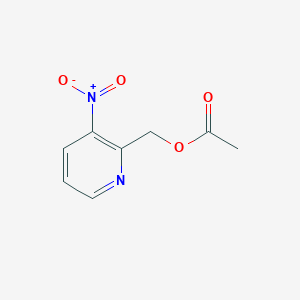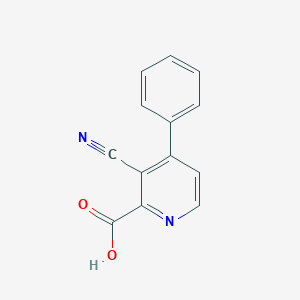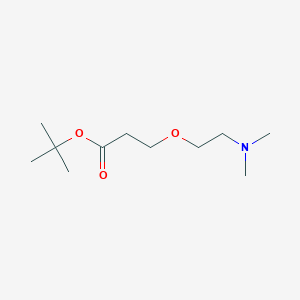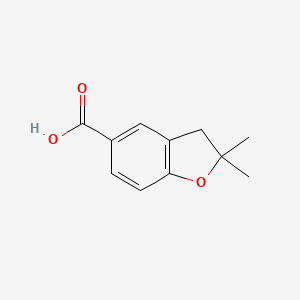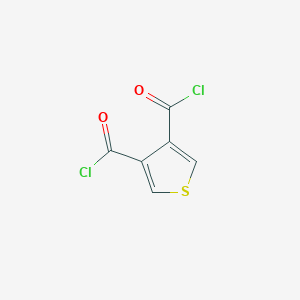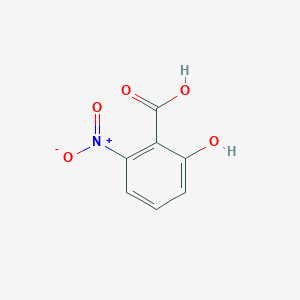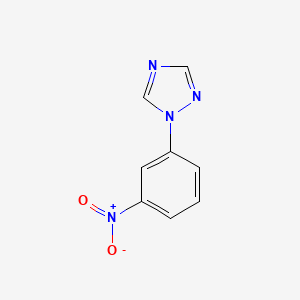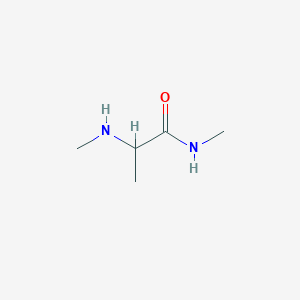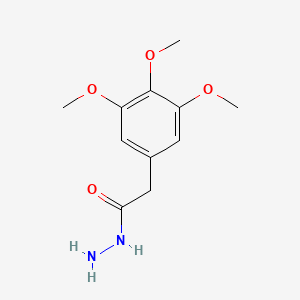
2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Übersicht
Beschreibung
2-(3,4,5-Trimethoxyphenyl)acetohydrazide, also known as TPAH, is an organic compound that has gained interest in the scientific community. It has a molecular formula of C11H16N2O4 .
Molecular Structure Analysis
The InChI code for 2-(3,4,5-Trimethoxyphenyl)acetohydrazide is1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-(3,4,5-Trimethoxyphenyl)acetohydrazide has a molecular weight of 240.26 g/mol . It is a solid at room temperature . The melting point is between 104 - 106 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
- A study by Jin et al. (2006) synthesized derivatives of 3,4,5-trimethoxybenzohydrazide, which exhibited significant antiproliferative activities against cancer cells, specifically PC3 cells, demonstrating potential as cancer therapeutics (Jin et al., 2006).
- Fu et al. (2018) reported that heterocycles containing a 3,4,5-trimethoxyphenyl fragment showed potent antiproliferative activity by destabilizing microtubules, indicating a potential mechanism for cancer treatment (Fu et al., 2018).
Antimicrobial and Antioxidant Activities
- Saeed and Mumtaz (2017) synthesized novel isochroman-triazoles and thiadiazole hybrids from 2-(3,4,5-Trimethoxyphenyl)acetohydrazide, which showed moderate to good antibacterial and antifungal activities (Saeed & Mumtaz, 2017).
- Alshamari et al. (2020) synthesized derivatives of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide that exhibited antibacterial and notable antioxidant activities (Alshamari et al., 2020).
Cholinesterase Inhibitory Activity
- Kos et al. (2021) prepared 3,4,5-trimethoxycinnamates, demonstrating their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurological disorders (Kos et al., 2021).
Anticancer Activity
- Congiu et al. (2010) synthesized 4,5-dihydropyrazole derivatives containing a 3,4,5-trimethoxyphenyl moiety, which showed promising antitumor activity against various cancer cell lines [(Congiu et al., 2010)](https://consensus.app/papers/synthesis-antitumor-activity-45dihydropyrazole-congiu/cce0e799f062531abb0dafc8567bbf77/?utm_source=chatgpt).
Carbonic Anhydrase Inhibitory and Antioxidant Activities
- Kucukoglu et al. (2016) explored the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor cells and inhibitory effects on carbonic anhydrase isoenzymes. These compounds displayed significant activity, suggesting their potential in cancer therapy and enzyme inhibition (Kucukoglu et al., 2016).
Corrosion Inhibition
- Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives, including compounds derived from 3,4,5-trimethoxyphenyl, for mild steel protection in HCl. These compounds were found to be effective corrosion inhibitors, demonstrating the utility of these derivatives in industrial applications (Chafiq et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXGEJWTJGJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569383 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |
CAS RN |
34547-25-6 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



